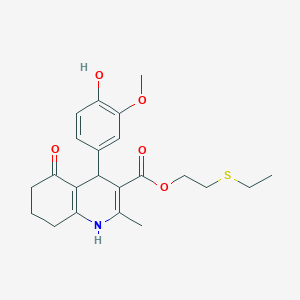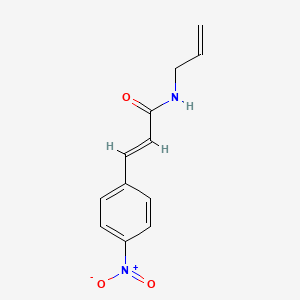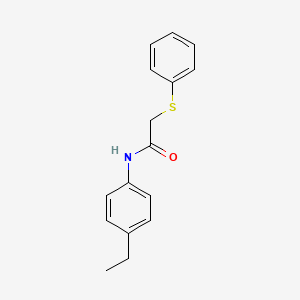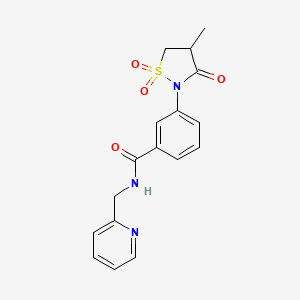![molecular formula C19H17N5O6S B5221266 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide, also known as MPSP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPSP is a small molecule inhibitor that targets the heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in protein folding and stability.
Aplicaciones Científicas De Investigación
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the growth and survival of cancer cells by targeting HSP90, which is overexpressed in many types of cancer. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models. In infectious disease research, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has been studied for its antiviral activity against the hepatitis C virus.
Mecanismo De Acción
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide works by binding to the ATP-binding site of HSP90, which prevents the chaperone from performing its normal function of stabilizing and folding client proteins. This leads to the degradation of client proteins and ultimately results in the inhibition of cell growth and survival. The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide is specific to HSP90 and does not affect other molecular chaperones.
Biochemical and Physiological Effects
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and reduction of angiogenesis. In cancer cells, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide induces apoptosis by activating the caspase cascade, leading to the cleavage of proteins that are necessary for cell survival. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide also inhibits cell migration and invasion by reducing the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and promote cell migration. Additionally, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide reduces angiogenesis, the process by which new blood vessels are formed, by inhibiting the expression of vascular endothelial growth factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its specificity for HSP90, which allows for the targeted inhibition of client proteins. N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide also has a relatively low toxicity profile and has been well-tolerated in animal studies. However, one of the limitations of using N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. Additionally, N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide has a short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research on N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide. One area of focus is the development of more potent and selective inhibitors of HSP90. Another direction is the investigation of the potential use of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, the use of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide in treating other diseases, such as autoimmune disorders and metabolic diseases, is an area of active research. Overall, the potential therapeutic applications of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide make it a promising area of research for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide involves several steps, beginning with the reaction between 4-nitrobenzoic acid and 4-amino-N-methylbenzamide to form an intermediate compound. The intermediate compound is then reacted with 3-methoxy-2-pyrazinylamine to form the pyrazine ring. The final step involves the reaction between the pyrazine intermediate and 4-(aminosulfonyl)phenylboronic acid, which leads to the formation of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide. The synthesis method of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-12-11-13(3-8-16(12)24(26)27)18(25)22-14-4-6-15(7-5-14)31(28,29)23-17-19(30-2)21-10-9-20-17/h3-11H,1-2H3,(H,20,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAGHMHOAVPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5221205.png)

![sodium 3-[2-(2-thioxobutylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]-1-propanesulfonate](/img/structure/B5221222.png)
![(3R*,4R*)-1-(4-fluoro-2-methoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5221224.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5221235.png)
![5-{[3-(4-nitrophenyl)-2-propen-1-yl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B5221244.png)

![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![2-(4-methoxyphenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5221290.png)
